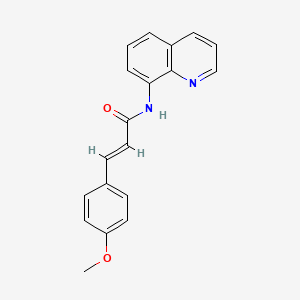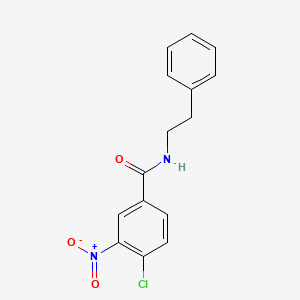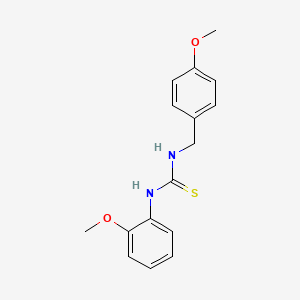
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a synthetic compound that has been widely studied for its potential therapeutic properties. MBMT belongs to the class of thiourea derivatives, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial effects.
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea may act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. This could lead to the suppression of tumor growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antiviral and antimicrobial properties. Furthermore, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied, which means that there is a wealth of information available on its chemical and biological properties. However, one limitation of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it can be toxic at high concentrations. Therefore, careful dosing and safety precautions must be taken when working with N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
将来の方向性
There are several potential future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of more potent and selective derivatives of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and its derivatives. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a diagnostic or imaging agent should be investigated.
合成法
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxybenzyl isothiocyanate with 2-methoxyaniline in the presence of a base such as potassium carbonate. The reaction yields N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 158-160°C.
科学的研究の応用
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, antiviral, and antimicrobial effects. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-9-7-12(8-10-13)11-17-16(21)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFSQPXVLDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
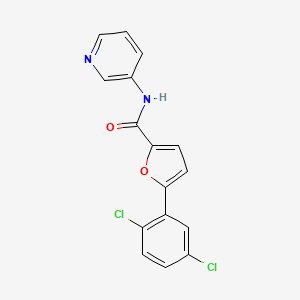
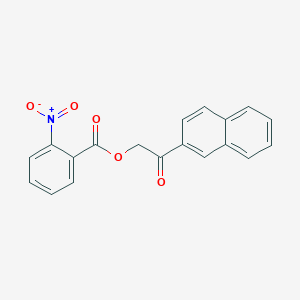
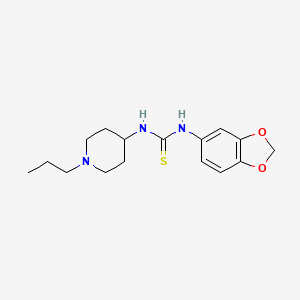
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
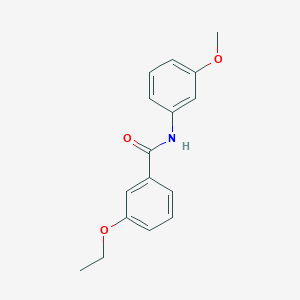
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
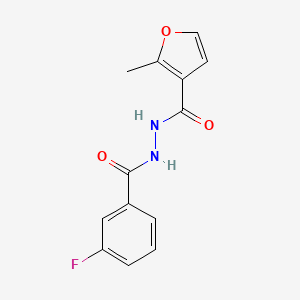
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)
![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
